N-(3,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-4-21-24-25-22(28-21)19-12-16-7-5-6-8-18(16)26(19)13-20(27)23-17-10-14(2)9-15(3)11-17/h5-12H,4,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUAGIXCFSXWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity based on recent studies and literature.
Overview of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole moiety is known for its diverse biological activities. Compounds containing this scaffold have been reported to exhibit a wide range of pharmacological effects, including:
- Anticancer : Inhibition of various cancer cell lines through different mechanisms.
- Antimicrobial : Activity against bacteria and fungi.
- Anti-inflammatory : Reduction of inflammation markers.
- Antioxidant : Scavenging free radicals.
Research indicates that derivatives of 1,3,4-oxadiazole can inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound shows potential in inhibiting enzymes like HDAC and thymidylate synthase which are crucial in cancer cell cycle regulation .
- Targeting Cancer Pathways : It may affect pathways involving cyclin-dependent kinases (CDKs), which are vital for cell division and proliferation .
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may play a role in reducing oxidative stress in cells, thereby potentially preventing cancer progression .
Anticancer Activity
A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT29) | 10.5 |
| Human Lung Adenocarcinoma (A549) | 8.7 |
| Human Breast Cancer (MCF7) | 12.0 |
These results indicate that the compound has promising anticancer properties and warrants further investigation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of tests indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Its structure contains both an indole moiety and an oxadiazole ring, which are known for their biological significance.
In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. Notably:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.65 |
| HeLa (Cervical Cancer) | 2.41 |
These results suggest that the compound may disrupt cellular processes essential for cancer cell survival through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in tumor growth and metastasis. Notably, it has shown selective inhibition of carbonic anhydrases (CAs), which are implicated in various physiological processes including tumorigenesis.
Inhibition Data :
| Compound | Target Enzyme | K_i (pM) |
|---|---|---|
| Compound 16a | hCA IX | 89 |
| Compound 16b | hCA II | 750 |
This selective inhibition indicates that N-(3,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide could serve as a lead compound for developing new CA inhibitors.
Antimicrobial Activity
The oxadiazole component of the compound has been associated with antimicrobial properties. Preliminary tests indicate effectiveness against several bacterial strains. Further studies are needed to elucidate its full spectrum of activity and potential applications in treating infections.
Case Studies
- Anticancer Research : A notable study explored various oxadiazole derivatives' effects on cancer cell lines. Among these derivatives, this compound exhibited promising results in terms of selectivity and potency against specific cancer types.
- Enzyme Inhibition Studies : Another study focused on the inhibition of carbonic anhydrases by derivatives of this compound. The results indicated that certain modifications could enhance potency and selectivity against specific isoforms of the enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Key Features:
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (): Exhibits two molecules per asymmetric unit in its crystal structure, contrasting with mono-molecular units in analogs like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide. The 3,5-dimethyl substitution reduces electron-withdrawing effects compared to nitro or chloro groups, influencing lattice constants and molecular packing .
- (E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) (): Bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (C(9)-N(1)-C(19) = 124.87°) align closely with DFT-calculated geometries, validating computational predictions for indole-acetamide derivatives. The hydroxyimino group enhances antioxidant activity by stabilizing radical intermediates .
Table 1: Structural and Functional Comparison of Analogs
Q & A
Q. What are the standard synthetic routes for N-(3,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides under acidic or oxidative conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2 : Coupling of the oxadiazole moiety with indole derivatives. For example, NaH in DMF facilitates nucleophilic substitution between 2-mercapto-1,3,4-oxadiazole and bromoacetamide intermediates .
- Step 3 : Introduction of the 3,5-dimethylphenyl group via amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt) .
Q. Key Optimization Factors :
- Temperature control (35–60°C) during coupling steps minimizes side reactions .
- Solvent polarity (e.g., DMF vs. THF) affects reaction rates and purity.
- Yields range from 60–85% depending on stoichiometric ratios and catalyst selection .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Methodological validation involves:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirmation of indole C-H protons (δ 7.1–7.5 ppm) and oxadiazole ring protons (δ 8.2–8.5 ppm) .
- HRMS : Verification of molecular ion peaks (e.g., [M+H]⁺ at m/z 407.18) .
- Chromatography : HPLC purity >95% using C18 columns with acetonitrile/water gradients .
- Single-Crystal X-ray Diffraction : Resolves ambiguities in stereochemistry, particularly for oxadiazole-indole linkages .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in enzyme inhibition or cytotoxicity data often arise due to:
Q. Mitigation Strategies :
Q. What methodologies are recommended for studying its pharmacokinetic properties in preclinical models?
- In Vitro ADME :
- In Vivo Studies :
- Plasma Protein Binding : Equilibrium dialysis to quantify free fraction .
- Tissue Distribution : Radiolabeled compound tracking in rodent models .
Q. How does the electronic configuration of the 1,3,4-oxadiazole ring influence its reactivity?
The oxadiazole ring’s electron-deficient nature enables:
- Nucleophilic Aromatic Substitution : Reactivity at C2/C5 positions with thiols or amines .
- Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺) in catalytic systems .
Q. Computational Insights :
- DFT calculations reveal a dipole moment of ~4.5 Debye, favoring polar interactions in biological targets .
Key Research Gaps
- Mechanistic Studies : Limited data on off-target effects in kinase signaling pathways.
- Synergistic Effects : Combinatorial studies with existing chemotherapeutic agents are lacking.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
